An In-depth Technical Guide to 2-Methylpyridine-4-boronic acid: Chemical Properties and Applications
An In-depth Technical Guide to 2-Methylpyridine-4-boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyridine-4-boronic acid, also known as 2-picoline-4-boronic acid, is a heterocyclic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a pyridine moiety with a boronic acid functional group, make it a valuable building block for the construction of complex molecules. Pyridine rings are prevalent in a vast array of pharmaceuticals and biologically active compounds, and the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylpyridine-4-boronic acid, its synthesis and purification, and its applications in synthetic chemistry, with a particular focus on its role in drug discovery and development.
Core Chemical Properties
2-Methylpyridine-4-boronic acid is a white to light yellow crystalline powder.[1] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 579476-63-4 | [2] |
| Molecular Formula | C₆H₈BNO₂ | [2] |
| Molecular Weight | 136.94 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | ≥97% (typical) | [3] |
| Melting Point | Not consistently reported for the free acid. The pinacol ester has a melting point of 66-71 °C. | |
| Boiling Point | Data for the free acid is not readily available. | |
| pKa | Not experimentally determined in available literature. The pKa of the parent 2-methylpyridine is 5.94 (for the conjugate acid).[4] The acidity of arylboronic acids is influenced by substituents, with pKa values typically ranging from 4 to 10.[5] | |
| Solubility | Soluble in many organic solvents.[6] Specific quantitative data is limited. |
Spectroscopic Data
Detailed experimental spectroscopic data for 2-Methylpyridine-4-boronic acid is not widely available in the public domain. The following represents expected spectral characteristics based on the analysis of similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the pyridine protons will be influenced by the positions of the methyl and boronic acid groups.
FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum will likely exhibit characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3300-2500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-N and C=C stretching vibrations from the pyridine ring.
Synthesis and Purification
Synthesis
A common synthetic route to 2-Methylpyridine-4-boronic acid involves the lithiation of a halogenated 2-methylpyridine precursor followed by reaction with a trialkyl borate. For instance, starting from 2-chloro-4-methylpyridine, the synthesis can be envisioned as follows:
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Lithiation: 2-chloro-4-methylpyridine is treated with a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) to generate a lithiated intermediate.
-
Borylation: The lithiated species is then reacted with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester.
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Hydrolysis: The boronate ester is subsequently hydrolyzed under acidic conditions to yield the final 2-Methylpyridine-4-boronic acid.
Figure 1: A representative synthetic pathway for 2-Methylpyridine-4-boronic acid.
Purification
Purification of boronic acids can be achieved through several methods.[7] Recrystallization from suitable solvents is a common technique. Another effective method involves the formation of a salt by treating the crude boronic acid with a base.[8] The resulting salt can be isolated and purified by washing with organic solvents to remove non-acidic impurities. The pure boronic acid is then regenerated by acidification.[8] For less polar boronic acids, column chromatography on silica gel or neutral alumina can also be employed.[7]
Key Applications and Experimental Protocols
The primary application of 2-Methylpyridine-4-boronic acid in research and drug development is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides, providing access to a wide range of biaryl and hetero-biaryl structures that are key pharmacophores in many drug candidates.[9][10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with 2-Methylpyridine-4-boronic acid. This protocol may require optimization for specific substrates.
Materials:
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Aryl bromide (1.0 equiv)
-
2-Methylpyridine-4-boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl bromide, 2-Methylpyridine-4-boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
Boronic acids are increasingly recognized for their potential in drug design.[11][12] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[11] 2-Methylpyridine-4-boronic acid is a valuable building block in this context, as it allows for the introduction of the 2-methylpyridine scaffold into potential drug molecules. This scaffold is found in numerous approved drugs and is often associated with desirable pharmacological properties. The ability to readily form biaryl linkages via Suzuki-Miyaura coupling makes this reagent particularly useful for exploring the chemical space around a lead compound during the optimization phase of drug discovery.
Figure 3: Logical flow of the application of 2-Methylpyridine-4-boronic acid in the drug discovery process.
Safety and Handling
As with all laboratory chemicals, 2-Methylpyridine-4-boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. Specific safety data sheet (SDS) information should be consulted before use for detailed handling and storage recommendations.
Conclusion
2-Methylpyridine-4-boronic acid is a valuable and versatile reagent for organic synthesis, particularly for the construction of biaryl and hetero-biaryl compounds through Suzuki-Miyaura cross-coupling reactions. Its utility as a building block for introducing the 2-methylpyridine moiety makes it a significant tool for researchers in drug discovery and medicinal chemistry. While some of its physical properties are not extensively documented, its reactivity and applications are well-established, solidifying its role as an important intermediate in the synthesis of complex organic molecules.
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. boronmolecular.com [boronmolecular.com]
- 4. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. aobchem.com [aobchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. scbt.com [scbt.com]
- 12. chem.uci.edu [chem.uci.edu]
